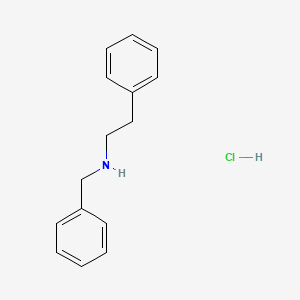

Phenethylamine, N-benzyl-, hydrochloride

Vue d'ensemble

Description

Phenethylamine, N-benzyl-, hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a phenethylamine backbone with an N-benzyl substitution, and it is commonly found in its hydrochloride salt form. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, N-benzyl-, hydrochloride typically involves the reaction of phenethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the benzyl chloride, resulting in the formation of N-benzylphenethylamine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Reaction Scheme:

- Phenethylamine + Benzyl Chloride → N-Benzylphenethylamine

- N-Benzylphenethylamine + Hydrochloric Acid → this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Phenethylamine, N-benzyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzyl ketone derivatives.

Reduction: N-Benzylphenethylamine derivatives.

Substitution: Various substituted phenethylamine derivatives.

Applications De Recherche Scientifique

Biological Activities

Phenethylamine derivatives, including N-benzyl-substituted compounds, exhibit significant biological activities. Research has shown that these derivatives can act as agonists at serotonin receptors, particularly the 5-HT2A receptor. This receptor's activation is associated with various neuropsychological effects, including hallucinogenic properties .

Case Study: Serotonin Receptor Agonism

A study synthesized a series of 48 N-benzyl phenethylamines to evaluate their binding affinity to 5-HT2A and 5-HT2C receptors. The findings indicated that certain derivatives exhibited subnanomolar binding affinities, suggesting their potential as therapeutic agents in treating mood disorders .

Therapeutic Applications

- Psychedelic Research : The N-benzyl substitution on phenethylamines has been linked to enhanced binding affinity and functional activity at serotonin receptors. This characteristic has led to investigations into their use as psychedelics for therapeutic purposes .

- Neuroactive Properties : Recent studies using zebrafish models have demonstrated that novel N-benzyl-2-phenylethylamine derivatives exhibit potent neuroactive properties. These compounds were shown to modulate locomotion and anxiety-like behaviors in the model organism, indicating potential applications in psychopharmacology .

- Potential Clinical Uses : The unique properties of N-benzyl phenethylamines suggest their utility in developing new treatments for psychiatric conditions. Their ability to interact selectively with serotonin receptors positions them as candidates for further clinical exploration .

Data Summary

| Compound Name | Binding Affinity (nM) | Functional Activity | Notable Effects |

|---|---|---|---|

| N-Benzyl-5-methoxytryptamine | 0.29 | High | Potent agonist at 5-HT2A receptor |

| 4-Bromo-2,5-dimethoxyphenethylamine | 0.074 | Very High | Hallucinogenic effects |

| Novel N-Benzyl-2-phenylethylamines | Varies (subnanomolar) | Variable | Modulates anxiety-like behavior |

Mécanisme D'action

The mechanism of action of Phenethylamine, N-benzyl-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, affecting various physiological processes.

Comparaison Avec Des Composés Similaires

Phenethylamine, N-benzyl-, hydrochloride can be compared with other similar compounds, such as:

Phenethylamine: The parent compound without the N-benzyl substitution.

N-Benzylphenethylamine: The free base form without the hydrochloride salt.

N-Benzyl-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A compound with additional methoxy and iodine substitutions, known for its high affinity for the 5-HT2A receptor.

Uniqueness: this compound is unique due to its specific N-benzyl substitution, which enhances its binding affinity to certain receptors and its overall chemical stability.

Activité Biologique

Phenethylamine, N-benzyl-, hydrochloride (NBPEA) is a derivative of phenethylamine that has garnered attention for its complex biological activities, particularly its interactions with serotonin receptors and its potential neuroactive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

Chemical Structure:

- The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenethylamine backbone. This modification significantly influences its pharmacological properties.

Synthesis:

- A series of studies have explored the synthesis of various N-benzyl-substituted phenethylamines, revealing that modifications in both the phenethylamine and N-benzyl parts can enhance receptor binding affinity and functional activity at serotonin receptors, particularly 5-HT2A and 5-HT2C .

Receptor Binding Affinity

The biological activity of NBPEA is closely linked to its affinity for serotonin receptors. A study investigating a series of N-benzyl phenethylamines demonstrated that many possess high binding affinities for the 5-HT2A receptor:

| Compound | Binding Affinity (nM) | Functional Activity (nM) |

|---|---|---|

| 8b | 0.29 | - |

| 1b | - | 0.074 |

| Other Compounds | Varies | Varies |

These findings indicate that specific substitutions can lead to compounds with subnanomolar affinities, suggesting significant potential for therapeutic applications .

Neurochemical Effects

Recent research using zebrafish as a model organism has highlighted the neuroactive properties of several novel N-benzyl-phenethylamine derivatives. The study assessed their impact on locomotion and anxiety-like behaviors, revealing that:

- Substitutions in the N-benzyl moiety modulated locomotion.

- Alterations in the phenethylamine structure affected anxiety-like behavior.

- Changes in brain serotonin and dopamine turnover were observed .

Toxicological Insights

Despite their potential therapeutic benefits, some derivatives have shown significant neurotoxicity. An in vitro study examined the cytotoxic effects of various substituted phenethylamines on differentiated SH-SY5Y cells, revealing:

- Concentration-dependent cytotoxicity for all tested compounds.

- Mitochondrial dysfunction as a mechanism behind observed toxicity.

- Higher cytotoxicity associated with compounds exhibiting greater lipophilicity .

Case Studies

Case Study: Accidental Death Related to NBOMe Compounds

A notable case involved an accidental death linked to the use of 25C-NBOMe, a related compound. Toxicological analysis revealed significant concentrations in various organs, leading to conclusions about the dangers associated with these substances when misused .

Propriétés

IUPAC Name |

N-benzyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRAHTYSUHPAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186117 | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-91-3 | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2858LV7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.